molecular formula C14H14ClN5 B5793867 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5793867
M. Wt: 287.75 g/mol
InChI Key: DJYPPKXJBSHHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CPIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPIPP is a pyrazolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as a positive allosteric modulator of NMDA receptors, which are glutamate-gated ion channels involved in synaptic plasticity and learning and memory processes. 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine binds to a specific site on the receptor and enhances the activity of the receptor in response to glutamate stimulation. This results in increased calcium influx and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to enhance long-term potentiation (LTP), a cellular process involved in learning and memory. 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to increase the amplitude and duration of NMDA receptor-mediated synaptic currents. Furthermore, 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis through a mechanism that involves the activation of caspases and the inhibition of Akt signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its high potency and selectivity for NMDA receptors, which allows for precise modulation of receptor activity. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool in neuroscience research. However, one limitation of using 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is the development of more selective and potent NMDA receptor modulators based on the structure of 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Another direction is the investigation of the potential therapeutic applications of 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in neurological disorders and cancer. Furthermore, the use of 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a tool in drug discovery may lead to the identification of novel compounds with therapeutic potential.

Synthesis Methods

1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized using several methods, including the reaction of 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid with isopropylamine and subsequent reaction with 2,4,6-trichloro-1,3,5-triazine. Another method involves the reaction of 4-chloro-1H-pyrazole with 2-isopropylamino-5-methylpyrimidine-4-carboxylic acid and subsequent reaction with 2,4,6-trichloro-1,3,5-triazine. Both methods have been successfully used to synthesize 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with high yields and purity.

Scientific Research Applications

1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been studied for its potential use in cancer research, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been used as a tool in drug discovery to identify novel compounds that target specific receptors or enzymes.

properties

IUPAC Name

1-(4-chlorophenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-9(2)19-13-12-7-18-20(14(12)17-8-16-13)11-5-3-10(15)4-6-11/h3-9H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPPKXJBSHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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